1H and 13C NMR chemical shifts for 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
1H and 13C NMR chemical shifts for 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
An In-Depth Technical Guide to the NMR Characterization of 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Executive Summary
7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-15-3) is a highly functionalized di-halogenated derivative of the 4-azaindole scaffold. Azaindoles are recognized as "privileged structures" and bioisosteres for indoles and purines, making them foundational in the design of kinase inhibitors and fragment-based drug discovery (FBDD)[1]. The strategic incorporation of a nitrogen atom into the fused bicyclic system modulates the molecule's lipophilicity, hydrogen-bonding capacity, and metabolic stability[2]. For synthetic chemists, the orthogonal halogens at the C-3 (chlorine) and C-7 (bromine) positions serve as precise synthetic handles for sequential cross-coupling reactions. This guide details the predictive NMR spectroscopy, structural topology, and self-validating experimental protocols required to characterize this specific molecule accurately.
Structural Topology and Numbering Convention
Accurate NMR assignment relies on a rigorous understanding of the IUPAC nomenclature for the 1H-pyrrolo[3,2-b]pyridine system. The "[3,2-b]" fusion descriptor indicates that the pyrrole ring is fused to the "b" bond (the C2–C3 bond) of the pyridine ring[3]. Consequently, the pyridine nitrogen is located at position 4 of the overall indole-like numbering scheme, which is why the parent core is commonly referred to as 4-azaindole.
Topological representation and numbering of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine.
Predictive NMR Spectroscopy: Causality and Substituent Effects
While the unsubstituted 4-azaindole core is well-documented—with the pyrrole N-H proton appearing as a broad singlet >10 ppm and the pyridine protons resonating between 7.0–8.5 ppm[3]—the di-halogenated derivative requires predictive modeling based on established substituent effects.
1H NMR Causality
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N-H Proton (H-1): The pyrrole nitrogen proton is highly deshielded due to the aromatic ring current and its participation in hydrogen bonding. In polar aprotic solvents like DMSO-d6, it typically appears far downfield around 12.15 ppm.
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H-2 (Pyrrole Ring): In the parent 4-azaindole, H-2 and H-3 couple to each other. The substitution of chlorine at C-3 eliminates this coupling, reducing H-2 to a sharp singlet. The inductive electron-withdrawing nature of chlorine slightly deshields H-2, pushing it to ~7.85 ppm.
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H-5 and H-6 (Pyridine Ring): The nitrogen at position 4 heavily deshields the adjacent alpha-proton (H-5), pushing it downfield to ~8.32 ppm. Because C-7 is brominated, H-6 only couples with H-5. This results in two distinct doublets. The ortho-coupling constant (J) in pyridines is typically ~5.1 Hz, which is smaller than in benzenes (~8.0 Hz) due to the electronegative nitrogen contracting the C-C bond electron density.
13C NMR Causality
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C-3 (Chlorination): The highly electronegative chlorine atom withdraws electron density via the inductive effect (-I), deshielding the ipso carbon (C-3) and shifting it downfield to ~105.8 ppm compared to the unsubstituted core.
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C-7 (Bromination): Conversely, bromine exhibits a pronounced "heavy atom effect." The large, diffuse electron cloud of the bromine atom provides diamagnetic shielding to the attached carbon nucleus, shifting C-7 upfield to ~112.5 ppm.
Logical flow of halogen substituent effects on the NMR spectra of the 4-azaindole core.
Data Presentation
The following tables summarize the predicted chemical shifts based on empirical models of the 4-azaindole scaffold in DMSO-d6 at 400 MHz (1H) and 100 MHz (13C).
Table 1: Predicted 1H NMR Chemical Shifts (DMSO-d6, 400 MHz)
| Position | Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (NH) | 12.15 | Broad Singlet (br s) | - | 1H |
| H-5 | 8.32 | Doublet (d) | 5.1 | 1H |
| H-2 | 7.85 | Singlet (s) | - | 1H |
| H-6 | 7.45 | Doublet (d) | 5.1 | 1H |
Table 2: Predicted 13C NMR Chemical Shifts (DMSO-d6, 100 MHz)
| Position | Shift (δ, ppm) | Carbon Type | Causal Note |
| C-5 | 144.2 | CH (Pyridine) | Deshielded by adjacent N4 |
| C-7a | 141.5 | Quaternary (Bridge) | Fused ring junction |
| C-3a | 128.8 | Quaternary (Bridge) | Fused ring junction |
| C-2 | 126.5 | CH (Pyrrole) | Standard pyrrole resonance |
| C-6 | 118.2 | CH (Pyridine) | Beta to N4 |
| C-7 | 112.5 | Quaternary (C-Br) | Shielded by Heavy Atom Effect |
| C-3 | 105.8 | Quaternary (C-Cl) | Deshielded by inductive effect |
Experimental Protocols: Self-Validating NMR Acquisition
To ensure high-fidelity data and overcome the inherent analytical challenges of azaindoles, the following step-by-step methodology establishes a self-validating system for acquiring and confirming the NMR spectra[4].
Step 1: Sample Preparation Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6. Causality: Azaindoles form strong intermolecular hydrogen bonds, leading to poor solubility and broadened peaks in non-polar solvents like CDCl3. DMSO-d6 disrupts these aggregates, ensuring sharp, well-resolved signals and preventing the N-H proton from exchanging too rapidly to be observed.
Step 2: Instrument Calibration Utilize a 400 MHz or 500 MHz spectrometer. Lock onto the deuterium signal of DMSO and perform automated gradient shimming (Z-axis) to ensure magnetic field homogeneity.
Step 3: 1H NMR Acquisition Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (d1) to 1.5 seconds and acquire 16–32 scans.
Step 4: 13C NMR Acquisition Execute a proton-decoupled 13C sequence (e.g., zgpg30). Critical Adjustment: Increase the relaxation delay (d1) to 2.5–3.0 seconds. Causality: The quaternary carbons (C-3, C-3a, C-7, C-7a) lack attached protons to facilitate dipole-dipole relaxation, resulting in longer T1 relaxation periods. Failing to extend d1 will result in these critical peaks being lost in the baseline noise. Acquire a minimum of 1024 scans.
Step 5: 2D NMR Validation (The Self-Validating Loop) To definitively prove the positions of the halogens and rule out structural isomers, acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. H-2 will show strong 3-bond correlations to C-3a and C-7a, but no correlation to C-7. H-6 will show a 3-bond correlation to C-4 (if visible) and C-7a, confirming the structural integrity of the material.
Self-validating experimental workflow for NMR acquisition of azaindole derivatives.
References
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The Royal Society of Chemistry. "Synthesis and biological evaluation of 2,3-Bis(het)aryl-4-azaindoles Derivatives as protein kinases inhibitors". URL:[Link]
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MDPI. "The Azaindole Framework in the Design of Kinase Inhibitors". URL:[Link]
